molecular formula C15H12N2O B13775632 (2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile CAS No. 839-75-8

(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile

Cat. No.: B13775632
CAS No.: 839-75-8
M. Wt: 236.27 g/mol
InChI Key: USQBNZUXODUGMS-GFSUVLCASA-N
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Description

(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydroxyimino group: This step involves the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions to introduce the hydroxyimino functionality.

    Cyclization: The intermediate product undergoes cyclization to form the cyclohexa-2,5-dien-1-ylidene ring system.

    Introduction of the phenylacetonitrile moiety: This step involves the reaction of the cyclized intermediate with a phenylacetonitrile derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, optimization of reaction conditions, and implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylacetonitrile derivatives.

Scientific Research Applications

(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. Additionally, the phenylacetonitrile moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-2,4-hexadien-1-ol: A compound with a similar dienyl structure but different functional groups.

    (2E,4E)-octadienal: Another dienyl compound with aldehyde functionality.

    (2E,4E)-nonadienal: A dienyl compound with a longer carbon chain and aldehyde group.

Uniqueness

(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile is unique due to its combination of a hydroxyimino group and a phenylacetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

839-75-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile

InChI

InChI=1S/C15H12N2O/c1-11-9-13(17-18)7-8-14(11)15(10-16)12-5-3-2-4-6-12/h2-9,18H,1H3/b15-14-,17-13+

InChI Key

USQBNZUXODUGMS-GFSUVLCASA-N

Isomeric SMILES

CC\1=C/C(=N/O)/C=C/C1=C(\C#N)/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO)C=CC1=C(C#N)C2=CC=CC=C2

Origin of Product

United States

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